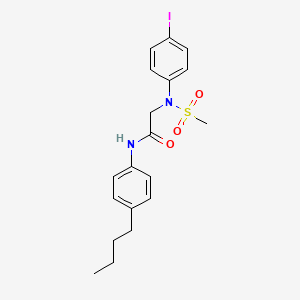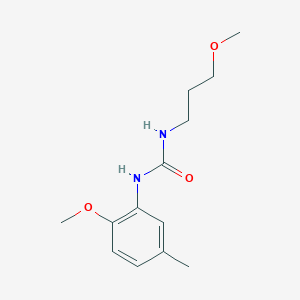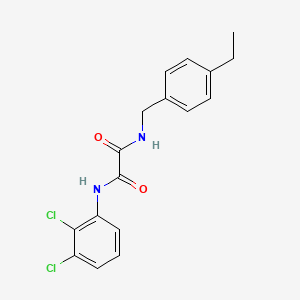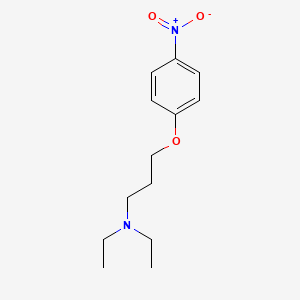
N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BIM-23056, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIM-23056 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction.
Wirkmechanismus
BIM-23056 selectively binds to N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide and blocks its activity. This receptor is involved in the regulation of glutamate, a neurotransmitter that is involved in various physiological processes such as learning and memory. By blocking N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, BIM-23056 can modulate the activity of glutamate and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
BIM-23056 has been shown to have various biochemical and physiological effects. In animal models, BIM-23056 has been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, BIM-23056 has been shown to increase the levels of dopamine, a neurotransmitter that is involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BIM-23056 in lab experiments is its selectivity towards N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. This allows researchers to specifically target this receptor and study its effects on various neurological disorders. However, one of the limitations of using BIM-23056 is its low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are various future directions for the research on BIM-23056. One potential direction is to study its effects on other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, researchers can investigate the potential of combining BIM-23056 with other drugs to enhance its therapeutic effects. Finally, further research can be done to improve the solubility of BIM-23056, making it easier to administer in animal studies.
Wissenschaftliche Forschungsanwendungen
BIM-23056 has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide antagonists like BIM-23056 can reduce anxiety and depression-like behaviors in animal models. Additionally, BIM-23056 has been shown to reduce drug-seeking behavior in addiction models.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IN2O3S/c1-3-4-5-15-6-10-17(11-7-15)21-19(23)14-22(26(2,24)25)18-12-8-16(20)9-13-18/h6-13H,3-5,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNVJTIRVBSWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4738645.png)
![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)
![3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4738659.png)
![ethyl {2-[({[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4738664.png)

![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)
![methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4738693.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4738716.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4738746.png)


![3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4738752.png)